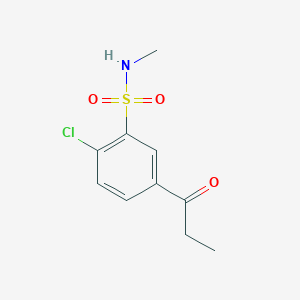

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide

Vue d'ensemble

Description

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H12ClNO3S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a benzene ring substituted with a chlorine atom, a methyl group, a propanoyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide typically involves multiple steps:

Chlorination: The starting material, benzene, undergoes chlorination to introduce the chlorine atom at the desired position.

Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

N-Methylation: The sulfonamide derivative is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

Propanoylation: Finally, the methylated sulfonamide is acylated with propanoyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of alcohol derivatives.

Applications De Recherche Scientifique

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antibacterial and antifungal agents.

Biological Studies: Used in the study of enzyme inhibition and protein binding due to its sulfonamide moiety.

Industrial Applications: Employed in the synthesis of dyes, pigments, and polymers due to its reactive functional groups.

Mécanisme D'action

The mechanism of action of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-methylbenzenesulfonamide

- N-methyl-5-propanoylbenzenesulfonamide

- 2-chloro-5-propanoylbenzenesulfonamide

Uniqueness

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions. The propanoyl group provides additional sites for chemical modification, expanding its utility in synthetic chemistry.

Activité Biologique

2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is a sulfonamide derivative with notable biological activity. Its structure, characterized by the presence of a chloro group, a methyl group, and a propanoyl moiety, suggests potential interactions with various biological targets. This article reviews its biological activities, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 59814-34-5

- Molecular Formula : C12H14ClN1O3S

Biological Activity

The compound exhibits a range of biological activities, particularly in antimicrobial and antidiabetic applications. Its efficacy is attributed to its ability to interact with specific enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The compound's mechanism involves interference with bacterial enzyme activity, which is critical for their survival and replication.

Antidiabetic Potential

In studies focused on diabetes management, this compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase and α-amylase. These enzymes play crucial roles in carbohydrate metabolism. The inhibition leads to reduced glucose absorption, thereby lowering blood sugar levels.

The biological activity of this compound can be explained through its interaction with target proteins:

- Enzyme Inhibition : The compound binds to the active sites of enzymes like α-glucosidase and α-amylase, preventing substrate access.

- Hydrogen Bonding : Structural studies show that the sulfonamide group forms hydrogen bonds with amino acid residues in enzyme active sites, stabilizing the binding interaction.

- Hydrophobic Interactions : The aromatic portions of the molecule engage in hydrophobic interactions, enhancing binding affinity.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Efficacy :

- A study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Antidiabetic Activity :

- In vitro assays revealed that the compound significantly inhibited α-glucosidase activity with an IC50 value comparable to standard antidiabetic drugs. Molecular docking studies indicated favorable binding conformations within the enzyme's active site.

Comparative Analysis

| Property | This compound | Other Sulfonamides |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli, S. aureus | Varies by structure |

| Antidiabetic Activity | Strong α-glucosidase inhibitor | Some exhibit similar effects |

| Mechanism | Enzyme inhibition via binding | Varies; often involves similar mechanisms |

Propriétés

IUPAC Name |

2-chloro-N-methyl-5-propanoylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-3-9(13)7-4-5-8(11)10(6-7)16(14,15)12-2/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGDQLWDZVGXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.